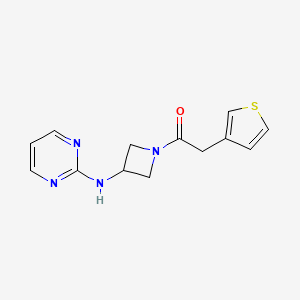![molecular formula C7H15NO3 B2799706 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid CAS No. 2243516-70-1](/img/structure/B2799706.png)
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, also known as DMAPA, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of glycine and has been shown to exhibit several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the antioxidant response and the regulation of cellular redox homeostasis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and immune response. This compound has also been shown to improve cognitive function and memory in animal studies, suggesting that it may have potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to exhibit antitumor activity in several cancer cell lines, indicating that it may have potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has several advantages for use in lab experiments, including its stability and solubility in aqueous solutions. However, this compound can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, including the exploration of its potential use in the treatment of Alzheimer's disease, cancer, and other oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug delivery systems. Finally, the development of more efficient and cost-effective synthesis methods for this compound may expand its use in scientific research.
Méthodes De Synthèse
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be synthesized using a variety of methods, including the reaction of glycine with dimethylamine and propylene oxide. Another method involves the reaction of glycine with dimethylamine and chloroacetic acid, followed by esterification with isopropyl alcohol. The purity of the synthesized compound can be improved using techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been studied extensively for its potential use in several scientific research applications, including as a pH-sensitive drug delivery system, as a potential treatment for Alzheimer's disease, and as an anti-inflammatory agent. This compound has also been shown to exhibit antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYDYXIJKXMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)
![1-[4-[2-Hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol](/img/structure/B2799628.png)


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2799634.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B2799644.png)


